molecular formula C19H26O3 B1665230 Allethrin CAS No. 584-79-2

Allethrin

Cat. No.: B1665230
CAS No.: 584-79-2
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
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Description

  • Mechanism of Action

    Target of Action

    Allethrin, like other pyrethroids, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .

    Mode of Action

    This compound binds to these sodium channels in their closed state and modifies their gating kinetics . The opening of the channel appears to increase its affinity for pyrethroids like this compound . Once bound, this compound slows both the opening and closing of the sodium channel . This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is crucial for maintaining the resting potential of neurons . By disrupting the function of sodium channels, this compound causes a delay in the repolarization phase of the action potential, leading to a hyperexcitable state in the neurons . This hyperexcitability can lead to paralysis or death in insects .

    Pharmacokinetics

    It tends to be moderately persistent in most soil systems .

    Result of Action

    The molecular and cellular effects of this compound’s action include the generation of reactive oxygen species (ROS), damage to DNA, impairment of the redox system, and mitochondrial dysfunction in human lymphocytes . These effects can lead to oxidative damage, cellular toxicity, and necrosis . At the organism level, this compound can cause respiratory paralysis in lice and scabies parasites, resulting in their death .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is rapidly decomposed by sunlight, which can affect its persistence in the environment . Moreover, its volatility and low aqueous solubility can influence its distribution in the environment and its bioavailability to target organisms . Chronic exposure to this compound can alter the plasma biochemical profile of humans and may have adverse health effects .

    Biochemical Analysis

    Biochemical Properties

    Allethrin interacts with the nervous system of insects, causing paralysis and eventually death . It is metabolized in living houseflies and by the housefly mixed-function oxidase system by attack at the trans-methyl (major site) and cis-methyl (minor site) groups of the iso-butenyl side chain in the acid moiety .

    Cellular Effects

    Biothis compound, a variant of this compound, has been shown to cause oxidative damage, cellular toxicity, and necrosis of human lymphocytes studied in vitro . It enhances the generation of reactive oxygen species (ROS), damages DNA, impairs the redox system, and causes mitochondrial dysfunction in human lymphocytes .

    Molecular Mechanism

    This compound, like other pyrethroids, binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . Once bound, this compound slows both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .

    Temporal Effects in Laboratory Settings

    The effects of this compound have been observed over time in laboratory settings

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models

    Metabolic Pathways

    This compound is metabolized in living houseflies and by the housefly mixed-function oxidase system . The metabolic pathway involves attack at the trans-methyl and cis-methyl groups of the iso-butenyl side chain in the acid moiety, forming, in succession, the corresponding hydroxymethyl, aldehyde, and acid compounds .

    Preparation Methods

      Synthetic Routes: Bioallethrin can be synthesized through chemical reactions involving this compound I stereoisomers.

      Industrial Production: Specific industrial production methods are proprietary, but they likely involve efficient synthesis and purification steps.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Bioallethrin’s unique structure and mechanism make it a valuable tool for studying ion channels and their modulation.

      Biology: It has applications in pest control and insecticide development.

      Medicine: Used in formulations for treating lice and scabies infestations.

      Industry: Employed in various insect repellents and insecticidal products.

  • Comparison with Similar Compounds

      Similar Compounds: Other pyrethroids, such as permethrin and cypermethrin, share similar mechanisms.

      Uniqueness: Bioallethrin’s specific stereoisomer composition sets it apart from other pyrethroids.

    Properties

    IUPAC Name

    (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZCVAOQKBXKSDMS-AQYZNVCMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26O3
    Record name BIOALLETHRIN
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    DSSTOX Substance ID

    DTXSID00180679
    Record name Bioallethrin
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    Molecular Weight

    302.4 g/mol
    Source PubChem
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    Physical Description

    YELLOW VISCOUS LIQUID.
    Record name BIOALLETHRIN
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    Boiling Point

    165-170, at 0.05kPa: 153 °C
    Record name Bioallethrin
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    Flash Point

    65.6 °C o.c.
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    Solubility

    Solubility in water: none
    Record name Bioallethrin
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    Density

    Relative density (water = 1): 1.00
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    Vapor Pressure

    Vapor pressure, Pa at 25 °C:
    Record name BIOALLETHRIN
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    Mechanism of Action

    Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.
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    CAS No.

    584-79-2, 260359-57-7, 28057-48-9
    Record name Allethrin [BSI:ISO]
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    Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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    Retrosynthesis Analysis

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